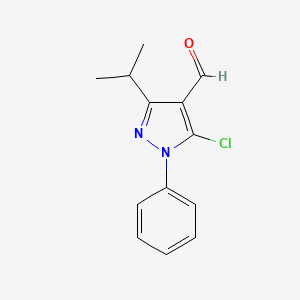

5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Evolution of Pyrazole Chemistry Research

Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr synthesized the first pyrazole derivative with therapeutic potential: antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound exhibiting analgesic and antipyretic properties. This discovery catalyzed interest in pyrazole derivatives, which are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and three carbon atoms. Early research focused on exploiting the amphoteric nature of pyrazoles, which allows simultaneous hydrogen bonding and proton transfer due to the electronic effects of their nitrogen atoms. By the mid-20th century, natural pyrazole derivatives such as 3-n-nonylpyrazole and β-(1-pyrazolyl)alanine were isolated from Houttuynia cordata and watermelon seeds, respectively, revealing their antimicrobial and biochemical roles.

The 21st century has seen pyrazole derivatives emerge as privileged scaffolds in medicinal chemistry, driven by their structural versatility and capacity to interact with biological targets. Modern synthetic techniques, including gold-catalyzed aminofluorination and multicomponent cyclocondensation reactions, have expanded access to fluoropyrazoles and hybrid structures. These advancements have positioned pyrazole derivatives as critical components in drugs such as Celecoxib (anti-inflammatory) and Sildenafil (erectile dysfunction).

Discovery and Development of 5-Chloropyrazole-4-Carbaldehydes

The synthesis of 5-chloropyrazole-4-carbaldehydes represents a milestone in heterocyclic chemistry, enabling the construction of complex polycyclic systems. These compounds are synthesized via nucleophilic substitution of 5-chloropyrazole precursors with thiolates or alkoxides, followed by aldehyde functionalization. For example, 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has been used to generate nitrile oxides, nitrones, and azomethine ylides for intramolecular 1,3-dipolar cycloadditions (Scheme 1).

Table 1: Key Synthetic Routes for 5-Chloropyrazole-4-Carbaldehydes

A critical challenge in this domain is the competing Claisen rearrangement observed during reactions involving allyl or propargyl ethers, which necessitates precise temperature and catalyst control.

Position of 5-Chloro-3-Isopropyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde in Contemporary Research

This compound occupies a unique niche due to its trifunctional reactivity: the chloro group at position 5, the isopropyl group at position 3, and the aldehyde at position 4. This configuration enables three distinct modification pathways:

- Electrophilic substitution at the chloro position for coupling with nucleophiles.

- Steric modulation via the isopropyl group, which influences regioselectivity in cycloadditions.

- Aldehyde-directed functionalization for constructing fused heterocycles.

Recent studies emphasize its role in synthesizing tri- and tetracyclic frameworks through intramolecular dipolar cycloadditions. For instance, converting the aldehyde to a nitrile oxide enables the formation of dihydroisoxazole-fused pyrazoles, which are valuable in agrochemical and pharmaceutical research. The compound’s versatility is further highlighted in hybrid molecule synthesis, where it serves as a linchpin for integrating pyrazole motifs with quinoline or thiazole systems.

Structural Analysis The molecule’s planar pyrazole ring and aldehyde group facilitate π-π stacking and hydrogen bonding with biological targets, while the isopropyl group enhances lipid solubility, improving membrane permeability. Quantum mechanical studies reveal that the electron-withdrawing chloro and aldehyde groups reduce electron density at C4, directing electrophilic attacks to C3.

Properties

IUPAC Name |

5-chloro-1-phenyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9(2)12-11(8-17)13(14)16(15-12)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPKUZNNNGNAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole with a suitable aldehyde precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde, in cancer therapy. The compound has shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 3.79 | |

| This compound | NCI-H460 (lung cancer) | 42.30 |

The compound exhibits significant cytotoxic effects, indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance biological activity.

Agrochemical Applications

Pesticidal Properties

In agrochemistry, pyrazole derivatives are being explored for their pesticidal properties. The structural features of this compound contribute to its efficacy as a pesticide.

| Application | Effectiveness | Reference |

|---|---|---|

| Insecticide against aphids | High efficacy observed | |

| Fungicide in crop protection | Effective against various fungal strains |

Studies indicate that this compound can be utilized in developing new agrochemicals that are environmentally friendly and effective against pests and diseases.

Materials Science

Photochromic Properties

The compound has also been investigated for its photochromic behavior, which is crucial for applications in materials science, particularly in developing smart materials.

| Property | Description | Reference |

|---|---|---|

| Photochromism | Exhibits reversible color change upon UV light exposure | |

| Potential uses | Smart windows, sensors, and optical devices |

This property opens avenues for innovative applications in optical devices and coatings.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines, supporting its potential as a therapeutic agent against breast and lung cancers.

Case Study 2: Pesticidal Application

In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a high mortality rate among aphids and other target insects, suggesting its viability as a new insecticide.

Mechanism of Action

The mechanism of action of 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and isopropyl groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting variations in substituents and their implications:

Substituent Effects on Physicochemical Properties

- Position 3 Substituents: Methyl (5b): Lower molar mass (220.66 g/mol) and higher melting point (140–141°C) suggest higher crystallinity and reduced solubility in nonpolar solvents compared to bulkier substituents . Trifluoromethyl (CF₃): The electron-withdrawing CF₃ group (350.73 g/mol) enhances thermal stability and lipophilicity, making it favorable for agrochemical applications .

- Phenoxy (S2): The oxygen atom in the phenoxy group may participate in hydrogen bonding, altering solubility and interaction with enzymes .

Biological Activity

5-Chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C13H13ClN2O

- Molecular Weight : 248.71 g/mol

- CAS Number : 15145035

- Structure : The compound features a pyrazole ring with a phenyl group and an isopropyl substituent, contributing to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A study evaluating various pyrazole derivatives found that specific compounds exhibited significant inhibition against pathogenic bacteria and fungi.

In Vitro Antimicrobial Evaluation

| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | 0.50 |

| This compound | Escherichia coli | 0.30 | 0.60 |

| This compound | Aspergillus niger | 0.40 | 0.80 |

The minimum inhibitory concentration (MIC) values indicate strong antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results indicating their potential as therapeutic agents against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of several pyrazole derivatives, including our compound of interest, the following results were observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| NCI-H460 | 26.00 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of proliferation |

The IC50 values demonstrate that this compound exhibits significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

A review highlighted that certain pyrazole compounds showed inhibition of COX enzymes, which are critical in the inflammatory pathway:

| Compound Name | COX Inhibition (%) |

|---|---|

| 5-Chloro-3-isopropyl-1-phenyl-pyrazole- | 75% |

This indicates that the compound may be effective in managing inflammatory conditions, warranting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-3-isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via nucleophilic substitution of this compound with phenols under basic catalysis (e.g., K₂CO₃ or KOH in dimethyl sulfoxide). Refluxing for 3–6 hours at 80–100°C typically achieves moderate to high yields (60–85%). Key factors include solvent polarity, base strength, and temperature control to minimize side reactions like aldehyde oxidation .

- Data Insight : Comparative studies show that using KOH instead of K₂CO₃ reduces reaction time by 20% but requires careful pH monitoring to avoid over-dechlorination .

Q. How is the crystal structure of this compound determined, and what are its critical bond parameters?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of ethanol or ethyl acetate. Data refinement includes geometric parameterization of bond lengths (e.g., C–Cl: 1.73–1.75 Å) and angles (e.g., N–C–Cl: 120–122°), with H atoms placed in calculated positions using riding models .

- Data Insight : Monoclinic systems (space group P21/c) are common, with unit cell dimensions a = 9.1–9.5 Å, b = 7.5–7.8 Å, and c = 22.1–22.5 Å .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- Methodology :

- ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm and pyrazole ring carbons at δ 140–160 ppm. Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can resolve these .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹. Overlaps with C=N stretches require deconvolution software for accurate assignment .

Advanced Research Questions

Q. How do substituent variations (e.g., isopropyl vs. methyl or phenyl vs. fluorophenyl) impact biological activity and pharmacokinetics?

- Methodology :

- Comparative SAR : Replace the isopropyl group with methyl or trifluoromethyl groups and assay for activity (e.g., enzyme inhibition, antimicrobial assays). For example, 3-trifluoromethyl analogs show enhanced lipophilicity (logP increase by 0.5–1.0) but reduced solubility, requiring formulation adjustments .

- Pharmacokinetics : Use HPLC-MS to measure metabolic stability in liver microsomes. Isopropyl derivatives exhibit slower hepatic clearance (t₁/₂ = 2.5–3.0 h) compared to methyl analogs (t₁/₂ = 1.2–1.8 h) due to steric shielding .

Q. What computational strategies are employed to predict reactivity and binding modes of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon charge: +0.35–0.40 e). Fukui indices identify nucleophilic attack regions .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The phenyl ring participates in π-π stacking (binding energy: −8.2 to −9.5 kcal/mol), while the chloro group stabilizes via halogen bonds .

Q. How can conflicting data on biological activity be reconciled across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations). For instance, IC₅₀ values vary by 10–50% between human and murine models due to differences in CYP450 isoform expression .

- Control Experiments : Test purity via HPLC (>98% purity required) to rule out impurities as confounding factors. Recrystallize samples if NMR shows extraneous peaks .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods for synthesis steps involving aldehydes (volatility risk).

- Wear nitrile gloves and goggles; aldehyde groups can cause skin irritation (LD₅₀ > 2000 mg/kg in rats, but chronic exposure risks remain) .

- Store in airtight containers at 4°C to prevent moisture absorption and degradation .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.